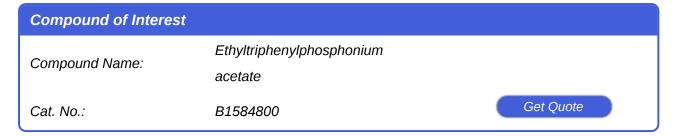


Spectroscopic and Mechanistic Insights into Ethyltriphenylphosphonium Acetate (CAS No. 35835-94-0)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltriphenylphosphonium acetate, identified by CAS number 35835-94-0, is a quaternary phosphonium salt with significant applications in organic synthesis.[1][2][3][4][5][6] It serves as a versatile phase-transfer catalyst and is a key reagent in various chemical transformations, including the renowned Wittig reaction.[1][7][8] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, outlines general experimental protocols for its characterization, and visually details its role in key reaction mechanisms. The molecular formula for **Ethyltriphenylphosphonium acetate** is C₂₂H₂₃O₂P, and it has a molecular weight of approximately 350.4 g/mol .[9][10][11][12]

Spectroscopic Data

The structural elucidation and purity assessment of **Ethyltriphenylphosphonium acetate** rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive set of experimentally-derived spectra is not readily available in the public domain, predicted data based on the compound's structure provides valuable insights.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of **Ethyltriphenylphosphonium acetate**. ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts[1]

Nucleus	Functional Group	Expected Chemical Shift (δ , ppm)	Predicted Multiplicity
¹H	CH₃ (Acetate)	~1.9	Singlet
¹H	CH₃ (Ethyl)	~1.2 - 1.5	Triplet
¹ H	CH ₂ (Ethyl)	~3.2 - 3.6	Quartet
¹H	Phenyl	~7.6 - 8.0	Multiplet
13C	CH₃ (Acetate)	~20 - 25	Not Applicable
13C	C=O (Acetate)	~170 - 175	Not Applicable
13C	CH₃ (Ethyl)	~7 - 10	Not Applicable
13C	CH2 (Ethyl)	~20 - 25 (doublet due to P-coupling)	Not Applicable
13C	Phenyl (C-P)	~115 - 120 (doublet due to P-coupling)	Not Applicable
13C	Phenyl (ortho, meta, para)	~128 - 135	Not Applicable

³¹P NMR Spectroscopy: A single peak is expected in the ³¹P NMR spectrum, confirming the presence of the phosphonium cation. The chemical shift will be indicative of the quaternary phosphonium environment.

Infrared (IR) Spectroscopy

The IR spectrum of **Ethyltriphenylphosphonium acetate** is expected to show characteristic absorption bands corresponding to its functional groups.



Table 2: Predicted Infrared (IR) Absorption Bands[1]

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
C-H (Aromatic)	3100 - 3000	Stretching vibration
C-H (Aliphatic)	3000 - 2850	Stretching vibration
C=O (Acetate)	1700 - 1600 (strong)	Carboxylate stretching vibration
C=C (Aromatic)	1600 - 1450	Ring stretching vibrations
P-C (Phenyl)	~1440	Phenyl-phosphorus stretching
C-O (Acetate)	1300 - 1200	Stretching vibration

Mass Spectrometry (MS)

Mass spectrometry of **Ethyltriphenylphosphonium acetate** would primarily show the mass of the cation.

Table 3: Predicted Mass Spectrometry Data

lon	Expected m/z	Description
[C20H20P]+	~291.13	Ethyltriphenylphosphonium cation

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of **Ethyltriphenylphosphonium acetate**.

NMR Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of **Ethyltriphenylphosphonium** acetate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.



- ¹H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
- ³¹P NMR Acquisition: Acquire the proton-decoupled ³¹P NMR spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P.[13][14]
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy

- Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[10]
- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10][15]
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
- Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Ethyltriphenylphosphonium acetate** in a suitable solvent (e.g., methanol, acetonitrile).
- Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI),
 which is well-suited for pre-charged ionic compounds.
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Identify the peak corresponding to the molecular ion of the cation.

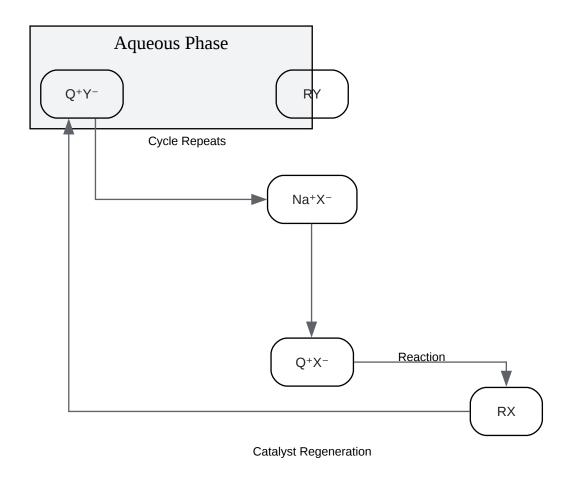


Signaling Pathways and Experimental Workflows

Ethyltriphenylphosphonium acetate is a key player in two significant chemical processes: Phase-Transfer Catalysis and the Wittig Reaction.

Phase-Transfer Catalysis

As a phase-transfer catalyst, **Ethyltriphenylphosphonium acetate** facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[8] [16] The lipophilic ethyltriphenylphosphonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed.



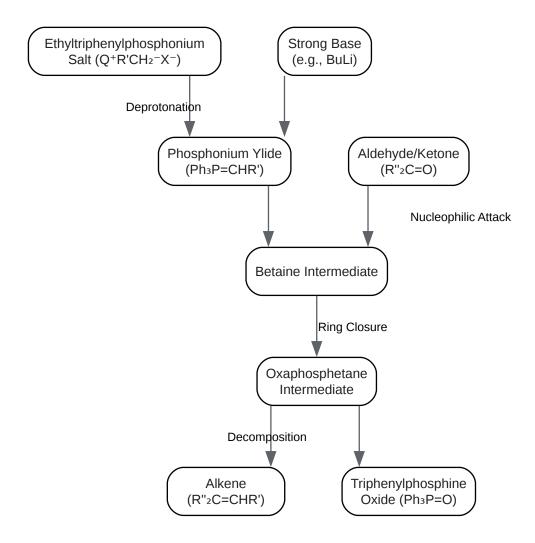
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Caption: Phase-Transfer Catalysis Mechanism.

Wittig Reaction



In the Wittig reaction, a phosphonium ylide (prepared from a phosphonium salt like **Ethyltriphenylphosphonium acetate**) reacts with an aldehyde or ketone to form an alkene.[7] [17][18][19][20]



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Caption: The Wittig Reaction Workflow.

Conclusion

Ethyltriphenylphosphonium acetate is a valuable reagent in organic synthesis with well-understood, albeit not widely published, spectroscopic characteristics. The predicted NMR, IR, and MS data provide a solid foundation for its identification and characterization. The general experimental protocols outlined in this guide can be readily adapted for laboratory use. Furthermore, its crucial roles in phase-transfer catalysis and the Wittig reaction highlight its



importance in facilitating a wide range of chemical transformations. This guide serves as a foundational resource for researchers and professionals working with this versatile phosphonium salt.

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